3-(1-Aminoethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Aniline derivatives, including those related to “3-(1-Aminoethyl)aniline”, have been used to synthesize novel heterocyclic disazo dyes. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis

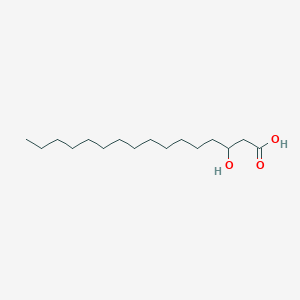

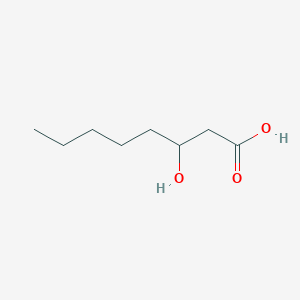

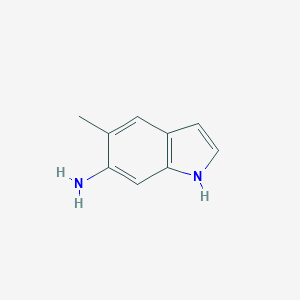

The molecular weight of “3-(1-Aminoethyl)aniline” is 136.19 . The empirical formula is C8H12N2 . The InChI key is MBWYRMCXWROJMP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“3-(1-Aminoethyl)aniline” is a solid with a melting point of 51-56 °C . It is soluble in water and alcohols. Amines of low molar mass, like “3-(1-Aminoethyl)aniline”, are quite soluble in water .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

One significant application of compounds related to "3-(1-Aminoethyl)aniline" is in catalysis, particularly in facilitating cross-coupling reactions. For instance, the synthesis of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives and their application in palladium-catalyzed Heck and Suzuki cross-coupling reactions demonstrate their utility in organic synthesis. These catalysts enable the formation of biphenyls and stilbenes in good yields, showcasing their importance in the construction of complex organic molecules (Aydemir et al., 2009).

Environmental Applications

Compounds derived from aniline, including "3-(1-Aminoethyl)aniline," have been explored for environmental remediation. A study on the degradation of aniline by Delftia sp. AN3 highlights the potential of aniline and its derivatives in bioremediation, where the strain efficiently degrades aniline, offering insights into the microbial cleanup of industrial pollutants (Liu et al., 2002).

Material Science

In material science, aniline derivatives have been investigated for their polymerization and copolymerization capabilities. Research on the in situ polymerization of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides (LDH) probed by ESR and electrochemical studies showcases the development of novel materials with potential applications in electronics and nanotechnology (Moujahid et al., 2005).

Sensors and Chemosensors

The synthesis of anthracene- and pyrene-bearing imidazoles as turn-on fluorescent chemosensors for aluminum ion in living cells illustrates the application of aniline derivatives in developing sensitive and selective sensors for metal ions. These chemosensors have been successfully applied for imaging intracellular Al3+ ions, highlighting their potential in biological and environmental monitoring (Shree et al., 2019).

Corrosion Inhibition

Another application area is in corrosion inhibition, where newly synthesized thiophene Schiff base derivatives of aniline have been shown to effectively prevent corrosion of mild steel in acidic environments. This research opens avenues for the development of novel corrosion inhibitors for industrial applications (Daoud et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-(1-aminoethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWYRMCXWROJMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378053 |

Source

|

| Record name | 3-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Aminoethyl)aniline | |

CAS RN |

129725-48-0 |

Source

|

| Record name | 3-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129725-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)